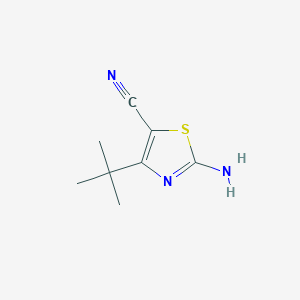

2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-amino-4-tert-butyl-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-8(2,3)6-5(4-9)12-7(10)11-6/h1-3H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNYSLVRFRAKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377658 | |

| Record name | 2-amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303994-99-2 | |

| Record name | 2-Amino-4-(1,1-dimethylethyl)-5-thiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303994-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold of immense importance in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3] The target molecule of this guide, 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile, is a key building block in the synthesis of novel therapeutics, particularly kinase inhibitors for oncology research.[4] Its structure is foundational for developing small molecules with high potency and selectivity against various human cancer cell lines.[4] This guide provides a detailed, field-proven pathway for its synthesis, grounded in established chemical principles.

Strategic Approach: The Gewald Three-Component Reaction

The synthesis of polysubstituted 2-aminothiophenes and related heterocycles like thiazoles is most efficiently achieved through the Gewald three-component reaction.[5][6][7] This one-pot synthesis is renowned for its operational simplicity, use of readily available starting materials, and mild reaction conditions.[6][8]

The core transformation involves the condensation of three key components:

-

An α-ketonitrile: 3,3-Dimethyl-2-oxobutanenitrile (also known as pivaloylacetonitrile).[9]

-

A source of activated nitrogen: Cyanamide .

-

Elemental Sulfur .

This reaction is typically catalyzed by a base, such as a secondary amine like morpholine or piperidine, in a polar solvent like ethanol or methanol.[6][10]

The Reaction Mechanism: A Step-by-Step Elucidation

Understanding the reaction mechanism is critical for troubleshooting and optimization. While some finer points regarding the behavior of elemental sulfur are still under investigation, the generally accepted pathway involves several key stages.[5][11][12][13]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the α-ketonitrile (1 ) and cyanamide (2 ).[5][14] The base abstracts a proton from the α-carbon of the ketonitrile, creating a nucleophilic enolate that attacks the electrophilic carbon of the cyanamide. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate (3 ).[5][14]

-

Michael Addition of Sulfur: The α,β-unsaturated intermediate (3 ) then undergoes a Michael-type addition. A sulfur nucleophile, formed from elemental sulfur with the aid of the base, attacks the β-carbon of the double bond. This step introduces the sulfur atom required for the thiazole ring.

-

Intramolecular Cyclization & Tautomerization: The crucial ring-closing step involves an intramolecular nucleophilic attack from the sulfur anion onto the carbon of one of the nitrile groups.[6] This cyclization forms the five-membered thiazole ring. The resulting intermediate (4 ) rapidly undergoes tautomerization to yield the final, stable aromatic product, this compound (5 ).[5]

Below is a diagrammatic representation of the proposed reaction mechanism.

Caption: Key steps in the Gewald synthesis pathway.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis, purification, and characterization of the target compound.

4.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 3,3-Dimethyl-2-oxobutanenitrile | C₆H₉NO | 111.14 | 1.0 | (e.g., 11.11 g) |

| Cyanamide | CH₂N₂ | 42.04 | 1.1 | (e.g., 4.62 g) |

| Elemental Sulfur | S | 32.06 | 1.1 | (e.g., 3.53 g) |

| Morpholine | C₄H₉NO | 87.12 | 0.2 | (e.g., 1.74 g) |

| Ethanol (Solvent) | C₂H₅OH | 46.07 | - | (e.g., 100 mL) |

4.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL).

-

Reagent Addition: Sequentially add 3,3-dimethyl-2-oxobutanenitrile (1.0 eq), cyanamide (1.1 eq), and elemental sulfur (1.1 eq) to the solvent with stirring.

-

Catalyst Introduction: Add morpholine (0.2 eq) to the suspension. The morpholine acts as a basic catalyst to facilitate the condensation and sulfur addition steps.[10]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2][15]

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate should form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the crude product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove soluble impurities.

-

Purification: The primary method for purification is recrystallization.[2] Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the pure product.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum to a constant weight.

Workflow Visualization

The overall laboratory workflow can be visualized as follows:

Caption: From starting materials to final product analysis.

Characterization and Data

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is required.

6.1. Expected Physical Properties

| Property | Expected Value |

| Molecular Formula | C₈H₁₁N₃S |

| Molecular Weight | 181.26 g/mol [4] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~180-185 °C (Varies with purity) |

6.2. Spectroscopic Data

The following are representative spectral data for product validation:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Expect a sharp singlet in the δ 1.4-1.6 ppm range, integrating to 9 protons, corresponding to the tert-butyl group.

-

Expect a broad singlet in the δ 6.5-7.5 ppm range, integrating to 2 protons, corresponding to the amino (-NH₂) group. The chemical shift of this peak can be concentration-dependent and may exchange with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Expect signals for the tert-butyl carbons (~30-35 ppm for CH₃ and the quaternary C).

-

Expect signals for the thiazole ring carbons, including the carbon bearing the amino group (C2), the carbon bearing the tert-butyl group (C4), and the carbon bearing the nitrile (C5).

-

Expect a signal for the nitrile carbon (-CN) in the δ 115-120 ppm range.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

Characteristic N-H stretching vibrations for the primary amine around 3300-3450 cm⁻¹.

-

A sharp, strong absorption for the nitrile (-C≡N) group around 2210-2230 cm⁻¹.

-

C-H stretching and bending vibrations for the tert-butyl group.

-

-

MS (Mass Spectrometry):

-

The molecular ion peak (M⁺) should be observed at m/z = 181. A (M+H)⁺ peak at m/z = 182 is expected in ESI+ mode.

-

Conclusion

The Gewald three-component reaction provides a robust, efficient, and scalable pathway for the synthesis of this compound. By carefully controlling the reaction conditions and employing standard purification techniques, this valuable building block can be produced in high yield and purity. The detailed mechanistic understanding and the comprehensive protocol provided in this guide equip researchers and drug development professionals with the necessary tools to successfully synthesize and validate this important chemical intermediate.

References

-

Wikipedia. Gewald reaction. [Link]

-

PrepChem.com. Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole. [Link]

- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

MDPI. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

-

ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

-

PubMed Central. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]

-

Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Beilstein Journals. Thiazole formation through a modified Gewald reaction. [Link]

-

ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

- Google Patents. Preparation method of 3, 3-dimethyl-2-oxobutyric acid.

-

ResearchGate. Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. [Link]

-

ResearchGate. (PDF) Thiazole formation through a modified Gewald reaction. [Link]

-

ResearchGate. (PDF) Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

- Google Patents. Process for preparing 3,3-dimethyl-2-oxobutyric acid.

- Google Patents.

-

Thieme Chemistry. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]

-

ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

-

MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. [Link]

-

PubMed. The Gewald multicomponent reaction. [Link]

- Google Patents. Process for synthesizing 3,3-dimethyl-2-butanone.

-

ResearchGate. Gewald reaction and apply in drug synthesis. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound|CAS 303994-99-2 [benchchem.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 42867-40-3 Cas No. | 3,3-Dimethyl-2-oxobutanenitrile | Apollo [store.apolloscientific.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. d-nb.info [d-nb.info]

- 15. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile (CAS No: 303994-99-2), a heterocyclic building block of significant interest in medicinal chemistry. This document delves into the molecular structure, core physicochemical parameters, and spectral analyses of the compound. Furthermore, it outlines a standard synthesis protocol and discusses its potential applications, particularly in the realm of drug discovery and oncology research. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization and further investigation of this promising chemical entity.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates due to its ability to interact with a wide array of biological targets. Its presence in clinically approved drugs underscores its therapeutic potential. This compound belongs to this important class of compounds and serves as a key intermediate in the synthesis of more complex molecules with potential pharmacological activities. This guide aims to provide a detailed examination of its fundamental physicochemical characteristics, which are critical for its application in drug design, synthesis, and formulation development.

Molecular Structure and Key Identifiers

The molecular structure of this compound is characterized by a central thiazole ring substituted with an amino group at the 2-position, a tert-butyl group at the 4-position, and a nitrile group at the 5-position.

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

C1 [label="C"];

C2 [label="C"];

N1 [label="N"];

C3 [label="C"];

S1 [label="S"];

N2 [label="NH₂"];

C4 [label="C"];

C5 [label="C"];

C6 [label="CH₃"];

C7 [label="CH₃"];

C8 [label="CH₃"];

N3 [label="N"];

C1 -- C2 [len=1.5];

C2 -- N1 [len=1.5];

N1 -- C3 [len=1.5];

C3 -- S1 [len=1.5];

S1 -- C1 [len=1.5];

C3 -- N2 [len=1.5];

C1 -- C4 [len=1.5];

C2 -- C5 [len=1.5];

C5 -- C6 [len=1.5];

C5 -- C7 [len=1.5];

C5 -- C8 [len=1.5];

C4 -- N3 [dir=triple, len=1.5];

// Positioning

C5 [pos="0,0!"];

C2 [pos="1.5,0!"];

C1 [pos="2.5,1.5!"];

S1 [pos="3.5,0!"];

C3 [pos="2.5,-1.5!"];

N1 [pos="1.5,-1.5!"];

N2 [pos="3.5,-2.5!"];

C4 [pos="3.5,2.5!"];

N3 [pos="4.5,3.0!"];

C6 [pos="-1,1!"];

C7 [pos="-1,0!"];

C8 [pos="-1,-1!"];

}

Figure 2: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Expert Insights: The Hantzsch synthesis is a robust and versatile method for constructing the 2-aminothiazole core. The choice of solvent is critical; ethanol is commonly used as it effectively dissolves the reactants and is relatively easy to remove. Monitoring the reaction by TLC is a crucial self-validating step to ensure the reaction has gone to completion and to minimize the formation of byproducts. The final purification step is essential to obtain a high-purity compound suitable for further biological testing.

Spectral Analysis

Spectroscopic data is indispensable for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: One would expect to see a singlet for the nine equivalent protons of the tert-butyl group, likely in the upfield region (around 1.3-1.5 ppm). A broad singlet corresponding to the two protons of the amino group would also be expected, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the eight carbon atoms. The quaternary carbon of the tert-butyl group and the carbon atom of the methyl groups would appear in the aliphatic region. The carbon atoms of the thiazole ring and the nitrile group would resonate in the downfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching: Around 3100-3500 cm⁻¹ for the amino group.

-

C≡N stretching: A sharp peak around 2200-2260 cm⁻¹ for the nitrile group.

-

C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the thiazole ring.

-

C-H stretching and bending: For the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 181.26. Fragmentation patterns could provide further structural information.

Potential Applications in Drug Discovery

This compound is a valuable building block for the synthesis of compounds with potential therapeutic applications, particularly in oncology. Derivatives of the 2-aminothiazole scaffold have shown a broad spectrum of pharmacological activities, including anticancer properties.

Research indicates that analogs based on this structure exhibit potent and selective inhibitory activity against a wide range of human cancer cell lines, including those of the breast, leukemia, lung, colon, and kidney. The mechanism of action is often associated with the inhibition of critical enzyme targets involved in cell proliferation, such as VEGFR-2 kinase, PI3K, and cyclin-dependent kinases.

Figure 3: Potential signaling pathways targeted by derivatives of the subject compound.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term stability, it is recommended to keep it in a dark place under an inert atmosphere at 2-8°C.

-

Safety Precautions: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its physicochemical properties, particularly its moderate lipophilicity, make it an attractive scaffold for the design of novel therapeutic agents. While a comprehensive experimental characterization is still needed, the information compiled in this guide provides a solid foundation for researchers to leverage the potential of this compound in their drug discovery endeavors. Further studies to determine its complete physicochemical profile and to explore its synthetic derivatization are highly encouraged.

References

An In-Depth Technical Guide to 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile (CAS: 303994-99-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile, a pivotal heterocyclic building block in modern medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous clinically significant therapeutic agents.[1] This guide delves into the physicochemical properties, synthesis, analytical characterization, and applications of this specific derivative, with a focus on its role in the development of novel kinase inhibitors. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.

Introduction and Significance

This compound (CAS No. 303994-99-2) is a specialized organic compound that has garnered significant interest within the pharmaceutical and agrochemical industries.[1][2] Its molecular structure, featuring a 2-aminothiazole ring substituted with a tert-butyl group at the 4-position and a nitrile group at the 5-position, makes it a versatile intermediate for the synthesis of a wide array of more complex, biologically active molecules.[1][2]

The 2-aminothiazole core is a well-established pharmacophore, present in a variety of approved drugs, and is known to impart a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The tert-butyl group on this particular derivative enhances its lipophilicity, which can be advantageous for cell membrane permeability, while the nitrile group serves as a valuable synthetic handle for further molecular elaborations.[2] This compound is of particular importance in the field of oncology, where it serves as a key starting material for the synthesis of potent and selective kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 303994-99-2 | [1][2] |

| Molecular Formula | C₈H₁₁N₃S | [1][2] |

| Molecular Weight | 181.26 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid (Expected) | General knowledge |

| Melting Point | Data not available for this specific compound. For comparison, 2-amino-4-(p-tolyl)thiazole has a melting point of 148-150 °C. | |

| Solubility | Low solubility in water. Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). | [2] |

| Storage | Keep in a dark place under an inert atmosphere at 2-8°C. | [1][5] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically in the upfield region (around δ 1.35 ppm). The protons of the amino group will likely appear as a broad singlet, and the chemical shift can vary depending on the solvent and concentration. A key diagnostic signal would be the singlet for the proton at the 5-position of the thiazole ring, expected to be in the downfield region (around δ 8.2 ppm).[1]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon of the nitrile group is expected in the 115-120 ppm region. The quaternary carbon and the methyl carbons of the tert-butyl group will have distinct signals. The carbons of the thiazole ring will appear in the aromatic region, with the C2 carbon (attached to the amino group) being the most downfield. For similar 2-aminothiazole structures, the C2, C4, and C5 carbons of the thiazole ring appear around 167 ppm, 152-155 ppm, and 102 ppm, respectively.[6]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present. A sharp band around 2220-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The N-H stretching vibrations of the primary amine will appear as one or two bands in the region of 3100-3500 cm⁻¹. C-H stretching and bending vibrations for the tert-butyl group will also be present.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The calculated [M+H]⁺ for C₈H₁₁N₃S is 196.0784.[1]

Synthesis and Manufacturing

The primary route for the synthesis of this compound is a well-established, high-yielding process.

Primary Synthesis Protocol

A common and efficient method for the synthesis of this compound involves a one-pot reaction.

Reaction Scheme:

Sources

- 1. This compound|CAS 303994-99-2 [benchchem.com]

- 2. 2-Amino-4-(tert-butyl)thiazole-5-carbonitrile [myskinrecipes.com]

- 3. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 303994-99-2|2-Amino-4-(tert-butyl)thiazole-5-carbonitrile|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically approved drugs. This technical guide provides a comprehensive exploration of the multifaceted pharmacological landscape of 2-aminothiazole derivatives. Moving beyond a mere catalog of activities, this document delves into the causal relationships between chemical structure and biological function, offering field-proven insights into the design and evaluation of novel therapeutic agents. Detailed experimental protocols, mechanistic pathways, and structure-activity relationship (SAR) analyses are presented to equip researchers with the knowledge to navigate and innovate within this fertile area of drug discovery.

Introduction: The Enduring Appeal of the 2-Aminothiazole Core

The 2-aminothiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms. This structural motif is not only a key component of natural products, such as thiamine (Vitamin B1), but is also a privileged structure in synthetic medicinal chemistry.[1] Its prevalence in drug discovery is attributed to its ability to engage in a wide range of non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking, and its amenable synthetic accessibility.

Derivatives of 2-aminothiazole have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, among others.[1][2][3][4][5][6] This guide will dissect these key therapeutic areas, providing a granular view of the underlying mechanisms of action and the experimental methodologies required for their robust evaluation.

Antimicrobial Activity: Combating a Growing Threat

The rise of antimicrobial resistance necessitates the urgent development of novel anti-infective agents. The 2-aminothiazole scaffold has proven to be a valuable template in this endeavor, with derivatives exhibiting activity against a wide spectrum of pathogens, including bacteria, fungi, and mycobacteria.[3][7][8]

Mechanism of Action and Structure-Activity Relationships (SAR)

The antimicrobial action of 2-aminothiazole derivatives is often attributed to the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to target enzymes involved in fatty acid biosynthesis, such as β-ketoacyl-acyl carrier protein synthase III (FabH). The isosteric replacement of the thiazole ring with an oxazole has been explored to improve physicochemical properties while retaining antimicrobial efficacy.[9]

Key SAR insights for antimicrobial 2-aminothiazoles include:

-

Substitution at the 2-amino position: Acylation or arylation of the amino group can significantly modulate activity. For example, amide-linked substituted phenyl rings at this position have shown promise for antimycobacterial activity.[10]

-

Substitution at the 4-position: The introduction of aryl or heteroaryl groups at this position can influence the spectrum of activity. A 2-pyridyl ring at this position has been found to be beneficial for antimycobacterial compounds.[10]

-

Substitution at the 5-position: Modifications at this position can also impact potency and selectivity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the in vitro antimicrobial activity of 2-aminothiazole derivatives is the determination of the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology: Broth Microdilution Method

-

Preparation of Microbial Inoculum:

-

A pure culture of the test microorganism is grown overnight on an appropriate agar medium.

-

Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

The 2-aminothiazole derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

A series of two-fold dilutions of the compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

-

Inoculation and Incubation:

-

Each well containing the diluted compound is inoculated with the prepared microbial suspension.

-

Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

Determination of MIC:

-

The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Workflow for Antimicrobial Screening

Caption: Workflow for the discovery of novel antimicrobial 2-aminothiazole derivatives.

Anticancer Activity: A Scaffold for Targeted Therapies

The 2-aminothiazole core is a prominent feature in several approved and investigational anticancer drugs, including the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[11] This underscores the potential of this scaffold in developing targeted cancer therapies.[12] Derivatives have shown efficacy against a wide array of human cancer cell lines, including breast, lung, colon, and leukemia.[11]

Mechanisms of Action in Oncology

The anticancer effects of 2-aminothiazole derivatives are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[13] Some of the well-documented mechanisms include:

-

Kinase Inhibition: Many 2-aminothiazole-based compounds act as inhibitors of various protein kinases that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs) and tyrosine kinases.

-

Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[11]

-

Induction of Apoptosis: These compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.

-

PI3K Pathway Inhibition: As exemplified by Alpelisib, 2-aminothiazole derivatives can target the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[11]

Quantitative Data Summary: Anticancer Activity of Representative 2-Aminothiazole Derivatives

| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Benzophenone-linked 2-aminothiazoles | HCT15 (MDR positive) | < 10 | Tubulin Polymerization Inhibition | [11] |

| Paeonol-2-aminothiazole-phenylsulfonyls | Various cancer cell lines | Varies | Cytotoxicity | [3] |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | K562 (Leukemia) | Good anti-proliferative effects | Not specified | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Objective: To determine the concentration of a 2-aminothiazole derivative that inhibits 50% of cancer cell growth (IC₅₀).

Methodology:

-

Cell Seeding:

-

Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The 2-aminothiazole derivative is dissolved and serially diluted to various concentrations.

-

The cell culture medium is replaced with a medium containing the different concentrations of the compound. A vehicle control (e.g., DMSO) is also included.

-

-

Incubation:

-

The plate is incubated for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

MTT solution is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

IC₅₀ Calculation:

-

The absorbance values are used to plot a dose-response curve, from which the IC₅₀ value is calculated.

-

Signaling Pathway: PI3K/AKT/mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminothiazole derivatives.

Anti-inflammatory and Neuroprotective Activities

Beyond antimicrobial and anticancer applications, 2-aminothiazole derivatives have emerged as promising agents for treating inflammatory diseases and neurodegenerative disorders.

Anti-inflammatory Effects

Certain 2-aminothiazole derivatives have demonstrated potent anti-inflammatory properties. For instance, some compounds have been shown to inhibit the production of pro-inflammatory cytokines such as MCP-1 and IL-6.[14] Others have been identified as inhibitors of the 5-lipoxygenase (5-LOX) enzyme, a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[15]

Neuroprotection

In the context of neurodegenerative diseases like Alzheimer's, 2-aminothiazole derivatives have shown promise. A notable study revealed that a series of 2-aminothiazoles could protect against tau-induced neuronal toxicity at nanomolar concentrations, suggesting their potential as therapeutics for tauopathies.[16]

Synthesis of 2-Aminothiazole Derivatives

A common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of a thiourea or a related compound with an α-haloketone.

General Synthetic Scheme: Hantzsch Thiazole Synthesis

Caption: A simplified representation of the Hantzsch synthesis of 2-aminothiazoles.

The versatility of this method allows for the introduction of a wide range of substituents on the thiazole ring by varying the starting materials, which is crucial for generating chemical diversity for SAR studies.[4]

Conclusion and Future Perspectives

The 2-aminothiazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued relevance. Future research will likely focus on the development of more selective and potent compounds through structure-based drug design and the exploration of novel biological targets. The integration of in silico methods, such as QSAR and molecular docking, with traditional synthetic and biological evaluation will undoubtedly accelerate the discovery of the next generation of 2-aminothiazole-based therapeutics.

References

-

Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Lagoja, I., et al. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. European Journal of Pharmaceutical Sciences, 43(5), 386-392. [Link]

-

Shashank, D., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(8), 1-7. [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Fu, P. K., et al. (2017). Evaluation of LPS-Induced Acute Lung Injury Attenuation in Rats by Aminothiazole-Paeonol Derivatives. Molecules, 22(10), 1605. [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Talele, T. T. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(2), 269-291. [Link]

-

Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 1-20. [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 18(12), 1046-1064. [Link]

-

De Pádova, K. M., et al. (2017). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry, 25(1), 249-257. [Link]

-

Patel, N. B., et al. (2012). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 346-351. [Link]

-

Zitko, J., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3326. [Link]

-

Özbek, O., et al. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Journal of Heterocyclic Chemistry, 58(1), 4-23. [Link]

-

Reddy, C. V., et al. (2020). Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. Bioorganic Chemistry, 94, 103403. [Link]

-

Sharma, R., et al. (2021). Development of 2-aminothiazole core in anticancer therapeutic areas. Medicinal Chemistry Research, 30(2), 269-291. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]

- 9. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile

This technical guide provides an in-depth spectral analysis of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile, a key building block in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure found in numerous clinically approved drugs, and a thorough understanding of its spectroscopic properties is paramount for researchers in the field.[1][2] This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the structural elucidation and analytical characterization critical for drug development professionals.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₈H₁₁N₃S, Molecular Weight: 181.26 g/mol ) is a heterocyclic compound of significant interest due to the versatile reactivity of its functional groups: a primary amine, a nitrile, and a bulky tert-butyl group attached to a thiazole core.[3][4] These features make it a valuable intermediate in the synthesis of a wide array of bioactive molecules.[4] A comprehensive spectral analysis is the cornerstone of its chemical identity, ensuring purity, confirming structure, and providing a foundational dataset for further chemical modifications and biological screening.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of its symmetrical nature. The most prominent signal is a singlet integrating to nine protons, characteristic of the tert-butyl group.[1] Due to the free rotation around the C-C bond, all nine methyl protons are chemically equivalent, resulting in a single, sharp resonance.[4][5] The protons of the primary amino group typically appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.5 - 6.5 | broad s | 2H | -NH₂ |

| 1.35 | s | 9H | -C(CH₃)₃ |

Note: The chemical shift of the -NH₂ protons can vary. Data is predicted based on typical values for 2-aminothiazole derivatives.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments in the molecule. For this compound, we expect to observe six distinct signals, as two of the methyl carbons in the tert-butyl group are equivalent. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents on the thiazole ring. Based on data from analogous structures, the predicted chemical shifts are detailed below.[3]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~170 | C2 (-C-NH₂) | Carbon attached to two nitrogen atoms, highly deshielded. |

| ~165 | C4 (-C-tert-butyl) | Quaternary carbon on the thiazole ring, deshielded by the ring and the tert-butyl group. |

| ~115 | C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~95 | C5 (-C-CN) | Carbon on the thiazole ring attached to the electron-withdrawing nitrile group. |

| ~35 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~30 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl group. |

Note: Chemical shifts are estimations based on known values for substituted aminothiazoles.[3]

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amino protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[6]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (e.g., 1-2 seconds), and spectral width.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit distinct absorption bands corresponding to its key functionalities.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400 - 3200 | Medium, Doublet | N-H stretch | Primary Amine |

| 2960 - 2870 | Strong | C-H stretch | tert-Butyl |

| ~2225 | Strong, Sharp | C≡N stretch | Nitrile |

| ~1630 | Strong | C=N stretch | Thiazole Ring |

| ~1550 | Medium | N-H bend | Primary Amine |

| ~1460 | Medium | C-H bend | tert-Butyl |

| ~1100 | Medium | C-S stretch | Thiazole Ring |

The presence of a strong, sharp peak around 2225 cm⁻¹ is a clear indicator of the nitrile group.[7][8][9] The N-H stretching vibrations of the primary amine are expected to appear as a doublet in the region of 3400-3200 cm⁻¹.[10] The various C-H stretching and bending vibrations of the tert-butyl group will also be prominent.

Experimental Protocol for IR Analysis

For a solid sample like this compound, the following protocol can be used:

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or acetone).[5]

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample.[5]

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be run first and subtracted from the sample spectrum.

-

Alternative Method (KBr Pellet): Alternatively, grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet using a hydraulic press.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its identity and elucidating its structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For this compound, the expected protonated molecule ([M+H]⁺) has a calculated exact mass of 182.0746. An experimental value that closely matches this confirms the elemental composition.

Electron Ionization (EI) Mass Spectrometry and Fragmentation Pathway

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum will show a molecular ion peak (M⁺) and several fragment ion peaks. The fragmentation pattern is often predictable and provides valuable structural information.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum

| m/z | Ion Structure | Proposed Fragmentation |

| 181 | [C₈H₁₁N₃S]⁺ | Molecular Ion (M⁺) |

| 166 | [C₇H₈N₃S]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group. |

| 125 | [C₅H₇N₂S]⁺ | Loss of the tert-butyl radical (•C(CH₃)₃). |

| 99 | [C₄H₅N₂S]⁺ | Further fragmentation of the thiazole ring. |

The most abundant fragment is often the result of the loss of a stable neutral species or a stable radical. In this case, the loss of a methyl radical to form a stable tertiary carbocation is a likely initial fragmentation step.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound|CAS 303994-99-2 [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 2-Amino-4-(tert-butyl)thiazole-5-carbonitrile [myskinrecipes.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. rsc.org [rsc.org]

- 7. iris.unito.it [iris.unito.it]

- 8. Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2] [scirp.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Whitepaper: The Ascendancy of 2-Aminothiazole Derivatives in Modern Anticancer Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and potent activity against a spectrum of malignancies. Its unique electronic and structural features enable it to interact with a multitude of biological targets crucial for cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth analysis of the anticancer properties of 2-aminothiazole derivatives, synthesizing key mechanistic insights, structure-activity relationships (SAR), and evaluative methodologies. We will explore how this core moiety forms the foundation of clinically approved drugs like the kinase inhibitors Dasatinib and Alpelisib and continues to be a fertile ground for the development of next-generation oncology therapeutics aimed at overcoming drug resistance and improving patient outcomes.[1][2]

Introduction: The Challenge of Cancer and the Quest for Novel Scaffolds

Cancer remains a formidable challenge to global health, characterized by uncontrolled cell growth and the potential for metastasis.[1][3] A primary obstacle in oncology is the development of drug resistance, which significantly limits the long-term efficacy of many chemotherapeutic agents and necessitates a continuous search for novel therapeutic agents.[1] In this context, small-molecule inhibitors targeting key cellular pathways have become a cornerstone of modern cancer treatment.

The 2-aminothiazole ring, a five-membered heteroaromatic system containing nitrogen and sulfur, has proven to be an exceptionally valuable scaffold in this pursuit.[3][4] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5] The significance of this scaffold is underscored by its presence in several FDA-approved anticancer drugs, validating its utility and potential in clinical settings.[1] This guide will dissect the chemical and biological attributes that make 2-aminothiazole derivatives potent anticancer agents.

The 2-Aminothiazole Core: A Privileged Scaffold for Target Interaction

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets. The 2-aminothiazole core fits this description perfectly. Its anticancer efficacy stems from its distinct structural features and its capacity to modulate diverse biological pathways involved in tumorigenesis.[3] The nitrogen and sulfur heteroatoms, along with the exocyclic amino group, provide crucial hydrogen bond donor and acceptor sites, enabling high-affinity interactions with the active sites of various enzymes, particularly kinases.

Hantzsch Synthesis: A Foundational Synthetic Route

The most common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide derivative. The simplicity and modularity of this reaction allow for the facile introduction of various substituents at the C4 and C5 positions of the thiazole ring, making it a cornerstone for building libraries of diverse analogues for SAR studies.

Caption: Fig 1. Hantzsch Thiazole Synthesis Workflow.

Diverse Mechanisms of Anticancer Action

2-Aminothiazole derivatives exert their anticancer effects by modulating a wide range of cellular targets. Their ability to inhibit multiple pathways simultaneously is a key advantage, potentially reducing the likelihood of acquired resistance.

Kinase Inhibition: The Dominant Mechanism

Many of the most potent 2-aminothiazole anticancer agents function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

-

Src/Abl Kinase: Dasatinib is a prime example, a potent, multi-targeted inhibitor of Abl, Src, and c-Kit kinases.[1] It is approved for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia.[1]

-

PI3K (Phosphatidylinositol 3-Kinase): Alpelisib is an orally bioavailable, α-specific PI3K inhibitor approved for treating certain types of advanced breast cancer.[1][6]

-

Aurora Kinases: These are key mitotic kinases, and their misregulation can lead to aneuploidy and tumorigenesis.[5] Several 2-aminothiazole series have been developed as potent Aurora kinase inhibitors.[5][7]

-

EGFR and VEGFR: Derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers of tumor growth and angiogenesis.[3]

-

Hec1/Nek2: Highly active inhibitors targeting the Hec1/Nek2 protein network, which is crucial for mitotic spindle assembly, have been developed from the 2-aminothiazole scaffold.[5]

Caption: Fig 2. Mechanism of Kinase Inhibition.

Disruption of Microtubule Dynamics

Some 2-aminothiazole derivatives function as tubulin polymerization inhibitors, mirroring the mechanism of natural products like Combretastatin A-4.[1] By binding to the colchicine site on tubulin, they prevent the formation of microtubules, which are essential for forming the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Induction of Apoptosis

Beyond cell cycle arrest, many 2-aminothiazole compounds have been shown to be potent inducers of apoptosis (programmed cell death).[3] This is often confirmed through assays like Annexin V-FITC/propidium iodide (PI) double staining, which can distinguish between early apoptotic, late apoptotic, and necrotic cells.[1] The apoptotic effect can be a direct consequence of inhibiting key survival kinases (like Akt, a downstream target of PI3K) or through other, less defined pathways.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-aminothiazole scaffold has yielded crucial insights into the structural requirements for potent anticancer activity.

-

C2 Position (Amino Group): The exocyclic amino group is a critical interaction point. Derivatization of this amine into ureido or thioureido functionalities has been shown to significantly enhance activity against leukemia and melanoma cell lines in some series.[1] However, replacing the ureido group with a thioureido can also lead to a reduction in potency, indicating that the specific nature of this linkage is highly context-dependent.[1]

-

C4 and C5 Positions: These positions are ripe for modification to tune the compound's potency and selectivity.

-

Introducing a phenyl group at the C4 position is a common feature in many active derivatives.[1]

-

The addition of lipophilic substituents , such as a fused butylidene ring (forming a tetrahydrobenzo[d]thiazole core), has been shown to be beneficial for cytotoxicity.[1]

-

Conversely, small alkyl groups like methyl at the C4 or C5 position can decrease potency.[1]

-

Caption: Fig 3. Key SAR Insights for the 2-Aminothiazole Scaffold.

Quantitative Data Summary

The potency of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines.

| Compound Class/Example | Target(s) | Cancer Cell Line(s) | Potency (IC50/GI50) | Reference |

| 4,5-Butylidene derivative (analogue 20) | Not Specified | H1299 (Lung), SHG-44 (Glioma) | 4.89 µM, 4.03 µM | [1] |

| Thiazolo[4,5-d]pyridazine (analogue 88) | DHFR | HS 578T (Breast) | 0.8 µM | [5] |

| 2-Arylamino-4-(3'-indolyl)thiazole (17b) | Not Specified | MCF-7 (Breast) | 1.86 µM | |

| Acylated 4-aryl-aminothiazole | Hec1/Nek2 | Various | Potent Inhibition | [5] |

Key Experimental Protocols

The evaluation of novel anticancer compounds follows a standardized workflow. The protocols below represent core in vitro assays for an initial assessment of 2-aminothiazole derivatives.

General Workflow for Compound Evaluation

Caption: Fig 4. Drug Discovery and Evaluation Workflow.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Annexin V-FITC/PI Apoptosis Assay

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells, allowing for their differentiation via flow cytometry.

Methodology:

-

Cell Treatment: Seed and treat cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Interpretation:

-

Annexin V(-) / PI(-): Live cells

-

Annexin V(+) / PI(-): Early apoptotic cells

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells

-

Future Perspectives and Conclusion

The 2-aminothiazole scaffold is undeniably a cornerstone of modern anticancer drug discovery. Its proven clinical success and chemical tractability ensure its continued relevance. Future research will likely focus on several key areas:

-

Development of Covalent Inhibitors: Designing derivatives that can form a covalent bond with a non-catalytic cysteine residue in the target protein can lead to increased potency and duration of action.

-

Targeting Novel Pathways: While kinase inhibition is a well-trodden path, exploring the potential of 2-aminothiazole derivatives to inhibit other targets like epigenetic modulators or protein-protein interactions could yield novel therapeutics.

-

Combination Therapies: The diverse mechanisms of action make these compounds ideal candidates for combination therapies, potentially synergizing with existing treatments to overcome resistance.

References

-

Development of 2-aminothiazole core in anticancer therapeutic areas. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 23, 2026, from [Link]

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 849–873. [Link]

-

Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2022). ACS Omega. Retrieved January 23, 2026, from [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Strategic Utility of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the diverse array of substituted 2-aminothiazoles, 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile has emerged as a particularly valuable and versatile synthetic building block. Its unique combination of a nucleophilic amino group, an electron-withdrawing nitrile function, and a sterically demanding tert-butyl group provides a powerful platform for the construction of complex heterocyclic systems. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and strategic applications of this key intermediate, offering field-proven insights for its effective utilization in research and drug discovery.

Introduction: The Significance of the 2-Aminothiazole Core

The 1,3-thiazole ring, particularly when substituted with an amino group at the 2-position, is a cornerstone of modern medicinal chemistry.[1] This heterocyclic system is found in numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] The strategic importance of this compound lies in its trifunctional nature, which allows for selective and sequential chemical transformations, making it an ideal starting material for the synthesis of diverse compound libraries.[3] The tert-butyl group at the 4-position offers steric shielding and enhances lipophilicity, often leading to improved pharmacokinetic profiles in drug candidates. The nitrile group at the 5-position is a versatile handle for further chemical elaboration, including its conversion into amides, carboxylic acids, or its participation in cycloaddition reactions to form fused heterocyclic systems.

Synthesis of the Core Building Block

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4] However, for the specific case of this compound, a variation of the Gewald reaction provides a more direct and atom-economical route.[5][6] This one-pot, three-component reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

dot```dot graph Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Pivalaldehyde [label="Pivalaldehyde"]; Malononitrile [label="Malononitrile"]; Sulfur [label="Elemental Sulfur (S8)"]; Base [label="Base (e.g., Morpholine)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Knoevenagel Condensation\nProduct", style=dashed]; Product [label="2-Amino-4-(tert-butyl)-\n1,3-thiazole-5-carbonitrile", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Pivalaldehyde -> Intermediate [label=" "]; Malononitrile -> Intermediate [label=" "]; Base -> Intermediate [label="Catalyst"]; Intermediate -> Product; Sulfur -> Product [label="Cyclization"]; }

Figure 2: Synthesis of thieno[2,3-d]pyrimidines from the title building block.

Experimental Insight: The reaction of this compound with formamide or guanidine leads to the formation of the corresponding thieno[2,3-d]pyrimidine derivatives through a cyclization reaction. The amino group of the thiazole and the nitrile group participate in the formation of the fused pyrimidine ring.

Acylation of the Amino Group

The 2-amino group can be readily acylated to introduce a variety of substituents, which is a common strategy in drug design to modulate the biological activity and physicochemical properties of the parent molecule. [7] Representative Protocol: Acylation with an Acid Chloride

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a base (e.g., triethylamine or pyridine, 1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C.

-

Add the desired acid chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Condensation with Aldehydes to Form Schiff Bases

The amino group can also undergo condensation reactions with aldehydes to form the corresponding Schiff bases (imines). These intermediates can be further modified or can themselves be the target molecules with specific biological activities.

dot

Figure 3: Formation of a Schiff base via condensation with an aldehyde.

Conclusion: A Strategic Asset in Synthetic Chemistry

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation via a Gewald-type reaction, coupled with its trifunctional nature, provides chemists with a powerful tool for the construction of a wide range of heterocyclic compounds. The strategic incorporation of this building block has proven to be a successful approach in the development of novel therapeutic agents and functional materials. As the demand for new and diverse molecular scaffolds continues to grow, the importance of this compound as a key synthetic intermediate is poised to increase even further.

References

-

Benchchem. this compound.

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives.

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

-

MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models.

-

MySkinRecipes. 2-Amino-4-(tert-butyl)thiazole-5-carbonitrile.

-

NIH National Center for Biotechnology Information. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

-

NIH National Center for Biotechnology Information. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

-

NIH National Center for Biotechnology Information. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.

-

ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

-

ResearchGate. Thiazole formation through a modified Gewald reaction.

-

MDPI. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.

-

NIH National Center for Biotechnology Information. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

-

NIH National Center for Biotechnology Information. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

-

Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.

-

Longdom Publishing. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid.

-

ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

-

NIH National Center for Biotechnology Information. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.

Sources

- 1. This compound|CAS 303994-99-2 [benchchem.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile

Executive Summary

This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound (CAS: 303994-99-2). As a key building block in medicinal chemistry, particularly for oncology therapeutics, a thorough understanding of its physicochemical properties is critical for formulation development, analytical method validation, and ensuring drug product efficacy and safety.[1][2] This document synthesizes theoretical principles with actionable experimental protocols, offering researchers and drug development professionals a robust framework for handling and characterizing this compound. Key findings indicate that the molecule possesses low aqueous solubility, a direct consequence of the hydrophobic tert-butyl group, and exhibits specific stability liabilities, including susceptibility to oxidation and degradation under harsh hydrolytic conditions. Adherence to recommended storage conditions—refrigeration (2-8°C) under an inert atmosphere and protected from light—is paramount to maintaining its integrity.[1][3]

Introduction: A Privileged Scaffold in Drug Discovery

This compound is a heterocyclic compound featuring the 2-aminothiazole scaffold, a structure recognized as a "privileged" pharmacophore in drug discovery.[1][4] This core is integral to numerous clinically significant agents, particularly in oncology, where its derivatives have demonstrated potent and selective inhibitory activity against a range of cancer cell lines.[1] The compound, with the molecular formula C₈H₁₁N₃S and a molecular weight of 181.26 g/mol , serves as a critical intermediate for synthesizing small molecule therapeutics that target key enzymes in cell proliferation pathways, such as VEGFR-2 kinase.[1][2]

The molecule's structure incorporates three key functional groups that dictate its chemical behavior:

-

The 2-Aminothiazole Ring: This core provides a rigid framework and is a key site for biological interactions and potential chemical reactivity.[4][5]

-

The tert-Butyl Group: This bulky, non-polar substituent significantly increases the molecule's hydrophobicity, which enhances membrane permeability but concurrently reduces aqueous solubility.[1]

-